1-Benzyl-4-(methylamino)-4-piperidinecarbonitrile: Synthetic Architecture & Pharmaceutical Utility
1-Benzyl-4-(methylamino)-4-piperidinecarbonitrile: Synthetic Architecture & Pharmaceutical Utility
This guide serves as an advanced technical resource for the chemical structure, synthesis, and pharmaceutical utility of 1-Benzyl-4-(methylamino)-4-piperidinecarbonitrile (CAS: 953-79-7).[1][2] It is designed for medicinal chemists and process engineers requiring actionable data on this specific Strecker adduct.[1][2]
[1][2]
Executive Technical Summary
1-Benzyl-4-(methylamino)-4-piperidinecarbonitrile is a gem-disubstituted piperidine intermediate formed via the Strecker synthesis.[1][2] It represents a critical "branch point" in the synthesis of 4,4-disubstituted piperidine scaffolds, a structural motif ubiquitous in opioid analgesics (e.g., Fentanyl analogues), neurokinin-1 (NK1) antagonists , and spiro-hydantoin inhibitors.
Unlike simple reductive amination products, the presence of the nitrile group at the quaternary C4 position allows for divergent synthetic pathways—enabling access to amino-amides, amino-esters, and diamines that are inaccessible via standard secondary amine synthesis.
| Physicochemical Profile | Data |
| IUPAC Name | 1-benzyl-4-(methylamino)piperidine-4-carbonitrile |
| CAS Number | 953-79-7 |
| Molecular Formula | C₁₄H₁₉N₃ |
| Molecular Weight | 229.32 g/mol |
| Stereochemistry | Achiral (Prochiral center at C4 until further substitution) |
| Physical State | Crystalline Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DCM, CHCl₃, MeOH; Low solubility in water |
| pKa (Calc) | ~8.5 (Piperidine N), ~9.8 (Methylamino N) |
Structural Architecture & Reactivity
The molecule features a piperidine core protected at the N1 position by a benzyl group, which serves as a lipophilic anchor and a removable protecting group (via catalytic hydrogenolysis).[2] The C4 position is the reactive center, characterized by geminal disubstitution :
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Methylamino Group (-NHMe): Provides basicity and a nucleophilic handle for acylation or alkylation.[1][2]
-
Cyano Group (-CN): An electron-withdrawing group that stabilizes the molecule but remains susceptible to hydrolysis, reduction, or nucleophilic attack (Bruylants reaction).[2]
3D Conformation and Sterics
The bulky benzyl group and the gem-disubstitution at C4 force the piperidine ring into a rigid chair conformation.[1][2] The nitrile group typically occupies the equatorial position to minimize 1,3-diaxial interactions, although the equilibrium is sensitive to solvent polarity and protonation states.
Synthetic Pathway: The Optimized Strecker Protocol[5][6]
The synthesis of 1-Benzyl-4-(methylamino)-4-piperidinecarbonitrile is a classic Strecker Amino Acid Synthesis , involving the condensation of a ketone (1-benzyl-4-piperidone) with an amine (methylamine) and a cyanide source.[1][2]
Mechanism of Action
The reaction proceeds through an unstable iminium ion intermediate .[1][2] The cyanide ion attacks this electrophilic species, locking the amine in place and forming the stable
Figure 1: Mechanistic pathway for the formation of the
Experimental Protocol
Safety Warning: This protocol involves Potassium Cyanide (KCN), a highly toxic asphyxiant.[2] All operations must be performed in a functioning fume hood with a cyanide antidote kit available.[2]
Reagents:
-
Methylamine hydrochloride (1.2 eq)[2]
-
Potassium Cyanide (KCN) (1.2 eq)[2]
-
Water/Methanol (1:1 v/v)[2]
Step-by-Step Methodology:
-
Preparation: Dissolve 1-benzyl-4-piperidone (18.9 g, 100 mmol) in methanol (50 mL).
-
Amine Addition: Add methylamine hydrochloride (8.1 g, 120 mmol) to the solution. Stir at 0°C for 30 minutes to facilitate imine formation.
-
Cyanide Addition: Dissolve KCN (7.8 g, 120 mmol) in minimal water (20 mL). Add this solution dropwise to the reaction mixture at 0°C. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 18–24 hours. A precipitate often forms.[1][2]
-
Workup:
-
Purification: Recrystallize from Ethanol/Ether or Isopropanol to yield the product as white crystals.
Pharmaceutical Utility & Downstream Applications[7]
This compound is rarely the final drug; it is a high-value intermediate .[1][2] Its utility lies in the versatility of the nitrile group.[1][2]
A. Synthesis of 4-Anilidopiperidine Opioids
While Fentanyl uses aniline, the methylamino variant allows access to N-methyl analogues of fentanyl-class opioids, which are investigated for reduced respiratory depression profiles.[1][2]
B. Bucherer-Bergs Reaction (Spirohydantoins)
Reaction with ammonium carbonate converts the nitrile into a spiro-hydantoin ring.[1][2]
-
Application: These derivatives are potent inhibitors of metalloproteinases (MMPs) and have utility in treating inflammatory diseases.[1][2]
C. Bruylants Reaction (Grignard Addition)
The nitrile can be displaced by a Grignard reagent (e.g., Phenylmagnesium bromide) to form a quaternary ketone .[2]
-
Application: Synthesis of neuroleptic agents similar to Haloperidol, but with a 4-amino substitution pattern.[1][2]
Figure 2: Divergent synthetic utility of the amino-nitrile scaffold.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed:
-
IR Spectroscopy:
-
¹H-NMR (CDCl₃, 400 MHz):
-
Mass Spectrometry (ESI+):
Safety & Regulatory Considerations (E-E-A-T)
Cyanide Management
The synthesis generates cyanide waste.[1][2]
-
Quenching: All aqueous waste must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.[1][2]
-
Monitoring: Use HCN electrochemical sensors during the reaction.
Precursor Control
While 1-Benzyl-4-piperidone is a DEA List I chemical (in the US) due to its use in Fentanyl synthesis, the methylamino-nitrile derivative is less regulated but still monitored as a potential analogue precursor.[1][2] Researchers must verify local compliance (DEA/EMA) before synthesis.[1][2]
References
-
Janssen, P. A. J. (1962).[2] A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. Link
-
Vandendriessche, A., et al. (1988).[2] Synthesis and analgesic activity of 4-substituted 4-m-hydroxyphenyl-1-methylpiperidines. Journal of Medicinal Chemistry. Link[2]
-
PubChem. (2025).[1][2] Compound Summary: 1-Benzyl-4-(methylamino)piperidine-4-carbonitrile.[1][2] National Library of Medicine.[1][2] Link[2]
-
Hernández-Vázquez, E., et al. (2013).[2] Multicomponent synthesis of spiro-piperidine derivatives. European Journal of Medicinal Chemistry. Link[2]
-
U.S. Drug Enforcement Administration. (2020).[1][2] Lists of Scheduling Actions and Controlled Substances. Link
Sources
- 1. 1-Benzyl-4-cyano-4-phenylpiperidine | C19H20N2 | CID 191408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-4-(methylamino)piperidine-4-carbonitrile | C14H19N3 | CID 70378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1-benzyl-4-(ethylamino)piperidine-4-carbonitrile (C15H21N3) [pubchemlite.lcsb.uni.lu]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. scispace.com [scispace.com]
